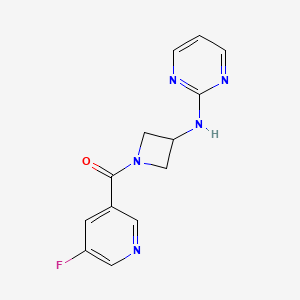
(5-Fluoropyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluoro-substituted pyridine derivatives has been a subject of interest due to their potential applications in medical imaging and pharmacology. In the first study, the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine is reported, which is a potent ligand for nicotinic acetylcholine receptors (nAChRs). The compound was radiolabeled with fluorine-18 ([18F]FK-K222) using a nucleophilic aromatic substitution reaction. The synthesis involved heating in DMSO at 150°C or microwave activation, yielding the fluoro compound with high specific radioactivity suitable for positron emission tomography (PET) experiments .
In the second study, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride is described. The process began with the coupling of [14C] formamidine acetate with dimethylmethoxymalonate, followed by a series of reactions including the use of phosphorous oxychloride and catalytic reduction to produce the title compound as a dihydrochloride .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by the presence of a fluoropyridine moiety, which is crucial for their binding affinity to biological targets. In the first compound, the 2-fluoro-3-pyridyl ether structure is a key feature that contributes to its subnanomolar affinity for the α4β2 subtype of nAChRs. The azetidinyl group and the methoxy group are also significant for the ligand's pharmacological profile .
The second compound features a 5-fluoro-3-indolyl moiety coupled with a pyrimidinyl-piperazinylpropyl side chain. The presence of the fluorine atom and the methoxy group on the pyrimidine ring, along with the piperazine and indole groups, are likely to influence the compound's chemical behavior and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including nucleophilic aromatic substitution, coupling reactions, and catalytic reduction. The use of labeled isotopes, such as fluorine-18 and carbon-14, indicates that these compounds are designed for tracing and imaging purposes in biological systems. The reactions are carefully designed to introduce the radioactive isotopes at specific positions in the molecules without altering their biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of these compounds are not detailed in the provided data, we can infer that the introduction of fluorine atoms likely increases the lipophilicity of the molecules, which can enhance their ability to cross biological membranes. The radiolabeling with fluorine-18 and carbon-14 suggests that these compounds are intended for use in imaging studies, where their physical properties must be compatible with the requirements of the imaging techniques, such as PET .
The stability of these compounds under physiological conditions, their solubility in biological fluids, and their affinity for the intended biological targets are critical properties that would have been assessed during the development of these ligands. The high specific radioactivity reported for the first compound indicates that it can be used at very low concentrations, minimizing potential toxicity while still providing a clear signal for imaging .
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Research has demonstrated that analogues related to this compound exhibit significant antimicrobial and antitubercular activities. A study by Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azetidinone analogues showing promising results against bacterial, fungal strains, and Mycobacterium tuberculosis, indicating potential for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Anticancer Activity
Another facet of research focuses on the compound's application in cancer treatment. Although not directly linked to the exact chemical name provided, related compounds have been studied for their role in preventing and treating osteoporosis by acting as potent antagonists of the αvβ3 receptor, with implications for cancer metastasis and tumor-induced bone disease (Coleman et al., 2004).
Synthesis and Evaluation of Derivatives for Antimicrobial Activity
Vlasov et al. (2018) developed 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones demonstrating higher antimicrobial activity against Staphylococcus aureus compared to streptomycin, highlighting the compound's potential in creating effective antimicrobial agents (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018).
Potential in Neurodegenerative and Neuropsychiatric Diseases
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed and synthesized for inhibiting phosphodiesterase 1 (PDE1), identifying a clinical candidate for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease. This research suggests a potential application of related compounds in addressing neurodegenerative and neuropsychiatric conditions (Li et al., 2016).
Mécanisme D'action
Target of Action
The compound contains a pyridin-3-yl and a pyrimidin-2-yl group, which are common in many bioactive molecules. These groups can interact with a variety of biological targets, including enzymes, receptors, and ion channels . The exact target would depend on the specific arrangement of these groups and other factors.
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific metabolite .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Based on the presence of the pyridin-3-yl and pyrimidin-2-yl groups, it could potentially be involved in pathways related to nucleotide synthesis or metabolism .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties are determined by various factors, including the compound’s chemical structure, its solubility, and its stability .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a reduction in disease symptoms .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, if the compound is unstable in acidic environments, it might be less effective when taken orally due to the acidic environment in the stomach .
Propriétés
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O/c14-10-4-9(5-15-6-10)12(20)19-7-11(8-19)18-13-16-2-1-3-17-13/h1-6,11H,7-8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCAMEJVOQQJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


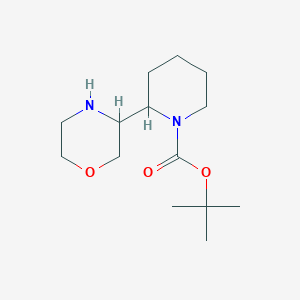
![3-[(4-Nitrobenzyl)sulfanyl]-2-thiophene-carboxylic acid](/img/structure/B2507742.png)
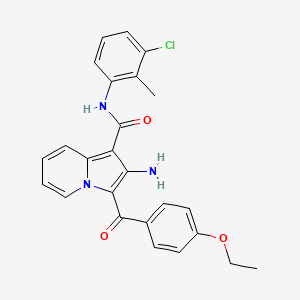
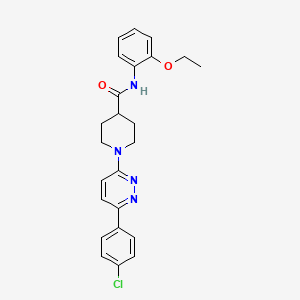
![ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2507747.png)
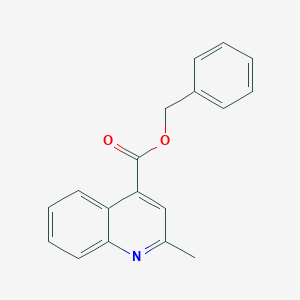



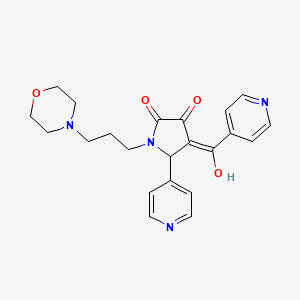
![[3-(4-Ethoxyphenyl)isoxazol-5-yl]methan-1-ol](/img/structure/B2507754.png)

